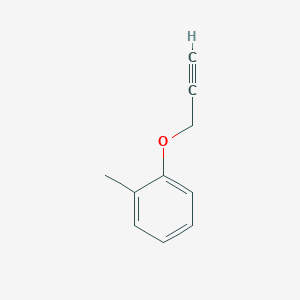

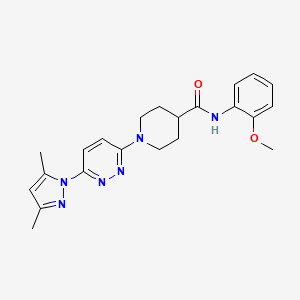

1-Methyl-2-(prop-2-yn-1-yloxy)benzene

Vue d'ensemble

Description

1-Methyl-2-(prop-2-yn-1-yloxy)benzene, commonly known as MPOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that has a strong odor and is highly flammable. MPOB is widely used in the synthesis of various organic compounds, and its unique structure has made it an attractive target for scientific research.

Applications De Recherche Scientifique

Synthesis and Characterization

1-Methyl-2-(prop-2-yn-1-yloxy)benzene has been utilized in the synthesis and characterization of new chemical compounds. For instance, Taia et al. (2020) described the synthesis of heterocyclic systems derived from eugenol, utilizing 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene. These compounds showed significant cytotoxicity against various cancer cell lines, highlighting their potential in cancer research (Taia et al., 2020).

Crystallographic Studies

The compound has also been the subject of crystallographic studies. Jan et al. (2013) examined the crystal structure of 3-(prop-2-yn-1-yloxy)phthalonitrile, noting its planar structure and the interactions that form in the crystal (Jan et al., 2013).

Methodological Advances in Synthesis

A method for synthesizing (prop-2-ynyloxy) benzene derivatives has been developed, as detailed by Batool et al. (2014). This method is notable for its high yields, low cost, and the potential antibacterial and antiurease effects of the synthesized compounds (Batool et al., 2014).

Applications in Organic Chemistry

The compound is also used in organic chemistry. Zhang et al. (2010) investigated 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone, focusing on its molecular structure and the interactions that occur in its crystal form (Zhang et al., 2010).

Antibacterial Activity

In addition to its use in synthesis, derivatives of 1-Methyl-2-(prop-2-yn-1-yloxy)benzene have shown promise in antibacterial applications. Ramesh et al. (2014) synthesized novel methylenebis{2-[(1-benzyl/cyclohexyl-1H-1,2,3-triazol-4-yl)methoxy]chalcones} and tested their antibacterial activity, indicating the potential of these derivatives in combating bacterial infections (Ramesh et al., 2014).

Propriétés

IUPAC Name |

1-methyl-2-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-3-8-11-10-7-5-4-6-9(10)2/h1,4-7H,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTSDELLNSPMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-(prop-2-yn-1-yloxy)benzene | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2395507.png)

![3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone](/img/structure/B2395510.png)

![3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2395512.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2395513.png)

![N-(3,5-difluorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395514.png)

![N-(3-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2395519.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2395521.png)

![2-amino-N-[cyano(2-fluorophenyl)methyl]-5-nitrobenzamide](/img/structure/B2395523.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B2395524.png)